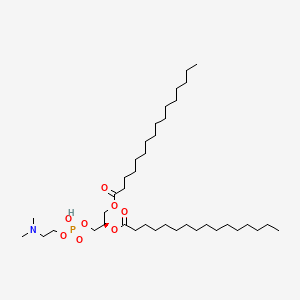
N,N-Dimethylphosphatidylethanolamin (16:0/16:0)
Übersicht
Beschreibung
1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE ist ein dimethyliertes Phosphatidylethanolamin. Es handelt sich um ein synthetisches Phospholipid, das in verschiedenen biochemischen und biophysikalischen Studien verwendet wurde. Diese Verbindung ist bekannt für ihre Rolle bei der Bildung von Liposomen und Monolagen, die für die Untersuchung der Membranpermeabilität und Viskosität essentiell sind .
Herstellungsmethoden
Die Synthese von 1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE beinhaltet die Veresterung von Glycerin mit Palmitinsäure, gefolgt von der Einführung einer Phosphoethanolamin-Gruppe. Die Reaktionsbedingungen erfordern typischerweise die Verwendung von Katalysatoren und spezifischer Temperatursteuerung, um die korrekte Bildung des Phospholipids sicherzustellen. Industrielle Produktionsmethoden beinhalten oft großtechnische Veresterungsprozesse und Reinigungsschritte, um hohe Reinheitsgrade zu erreichen .
Wissenschaftliche Forschungsanwendungen
1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird in der Untersuchung von Lipiddoppelschichten und Membrandynamik verwendet.
Biologie: Es wird zur Bildung von Liposomen für Arzneimitteltransportsysteme eingesetzt.
Medizin: Es wird bei der Entwicklung von liposomalen Formulierungen für die gezielte Medikamentenverabreichung verwendet.
Industrie: Es wird bei der Herstellung von kosmetischen und pharmazeutischen Produkten verwendet, die stabile Lipidformulierungen erfordern
Wirkmechanismus
Der Wirkmechanismus von 1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE beinhaltet seine Integration in Lipiddoppelschichten, wo es die Membranfluidität und -permeabilität beeinflusst. Die molekularen Ziele umfassen Zellmembranen, wo es die Aktivität von membrangebundenen Proteinen und Rezeptoren modulieren kann. Die beteiligten Pfade beziehen sich häufig auf Signaltransduktions- und Membrantransportprozesse .
Biochemische Analyse
Biochemical Properties
PE-NMe2(16:0/16:0) is involved in various biochemical reactions, primarily as an intermediate in the biosynthesis of phosphatidylcholine. It interacts with enzymes such as phosphatidylethanolamine N-methyltransferase, which catalyzes the methylation of phosphatidylethanolamine to form PE-NMe2(16:0/16:0). This interaction is crucial for maintaining the balance of phospholipids in cell membranes and ensuring proper membrane fluidity and function .
Cellular Effects
PE-NMe2(16:0/16:0) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of membrane dynamics, which affects cell signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway. Additionally, PE-NMe2(16:0/16:0) can impact gene expression by modulating the activity of transcription factors and other regulatory proteins involved in lipid metabolism .
Molecular Mechanism
At the molecular level, PE-NMe2(16:0/16:0) exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes like phosphatidylethanolamine N-methyltransferase, leading to the production of phosphatidylcholine. This process involves the transfer of methyl groups to the amino group of phosphatidylethanolamine, resulting in the formation of PE-NMe2(16:0/16:0). Additionally, PE-NMe2(16:0/16:0) can influence enzyme activity by altering the lipid environment of the membrane, which can affect the function of membrane-bound enzymes and receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PE-NMe2(16:0/16:0) can change over time due to its stability and degradation. Studies have shown that PE-NMe2(16:0/16:0) is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term exposure to PE-NMe2(16:0/16:0) in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in membrane composition and fluidity .
Dosage Effects in Animal Models
The effects of PE-NMe2(16:0/16:0) vary with different dosages in animal models. At low doses, PE-NMe2(16:0/16:0) can support normal cellular function and membrane dynamics. At high doses, it may lead to toxic or adverse effects, such as disruptions in membrane integrity and cellular signaling. Threshold effects have been observed, where the impact of PE-NMe2(16:0/16:0) becomes more pronounced at higher concentrations .
Metabolic Pathways
PE-NMe2(16:0/16:0) is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as phosphatidylethanolamine N-methyltransferase, which catalyzes its formation from phosphatidylethanolamine. This process is part of the larger pathway of phosphatidylcholine biosynthesis, which is essential for maintaining cellular membrane integrity and function. PE-NMe2(16:0/16:0) can also affect metabolic flux and metabolite levels by influencing the activity of enzymes involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, PE-NMe2(16:0/16:0) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, including the endoplasmic reticulum and Golgi apparatus, where it participates in lipid biosynthesis and membrane assembly. The distribution of PE-NMe2(16:0/16:0) can also be influenced by its interactions with other lipids and proteins in the cellular environment .
Subcellular Localization
PE-NMe2(16:0/16:0) is localized to specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus. This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of PE-NMe2(16:0/16:0) are influenced by its subcellular localization, as it participates in lipid biosynthesis and membrane assembly processes in these compartments .
Vorbereitungsmethoden
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE involves the esterification of glycerol with palmitic acid, followed by the introduction of a phosphoethanolamine group. The reaction conditions typically require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid. Industrial production methods often involve large-scale esterification processes and purification steps to achieve high purity levels .
Analyse Chemischer Reaktionen
1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter oxidativen Stressbedingungen auftreten und zur Bildung von oxidierten Phospholipiden führen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Phospholipid zu modifizieren.
Substitution: Häufige Reagenzien wie Alkylierungsmittel können verwendet werden, um die Dimethylgruppen durch andere funktionelle Gruppen zu substituieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden
Wirkmechanismus
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. The molecular targets include cell membranes, where it can modulate the activity of membrane-bound proteins and receptors. The pathways involved often relate to signal transduction and membrane transport processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1,2-Dipalmitoyl-sn-glycero-3-Phosphocholin: Diese Verbindung ist in ihrer Struktur ähnlich, enthält jedoch eine Cholingruppe anstelle einer dimethylierten Phosphoethanolamin-Gruppe.
1,2-Dioleoyl-sn-glycero-3-Phosphocholin: Diese Verbindung weist Ölsäurereste anstelle von Palmitinsäureresten auf.
1,2-Didodekanoyl-sn-glycero-3-Phosphocholin: Diese Verbindung weist im Vergleich zu 1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE kürzere Fettsäureketten auf .
Diese Vergleiche heben die Einzigartigkeit von 1,2-Dipalmitoyl-sn-glycero-3-N,N-dimethyl-PE in Bezug auf seine spezifische Fettsäurezusammensetzung und funktionellen Gruppen hervor, die seine biochemischen Eigenschaften und Anwendungen beeinflussen.
Eigenschaften
IUPAC Name |
[(2R)-3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44)/t37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWDCOTXHWCSGS-DIPNUNPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H78NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109594 | |
| Record name | 1,1′-[(1R)-1-(3-Hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE-NMe2(16:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3922-61-0 | |
| Record name | 1,1′-[(1R)-1-(3-Hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] dihexadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(1R)-1-(3-Hydroxy-7-methyl-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl] dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601109594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(3-hydroxy-7-methyl-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





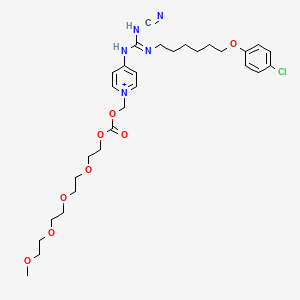
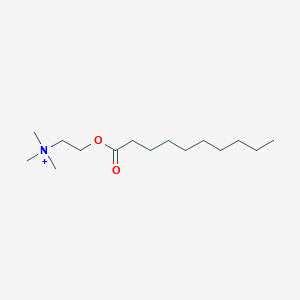

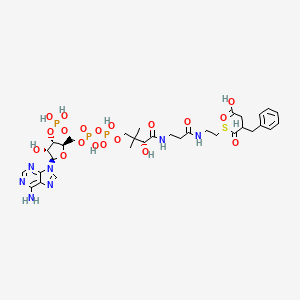
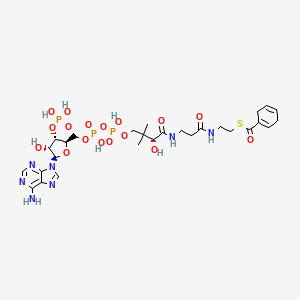

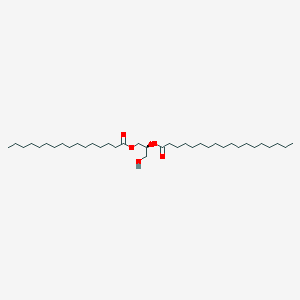

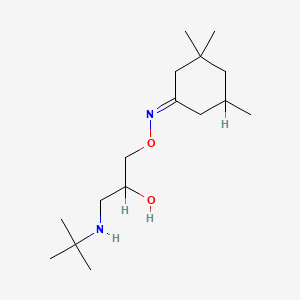

![(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B1243165.png)
